
CAY10650
概要
説明
作用機序
CAY10650は、細胞質ホスホリパーゼA2アルファ(cPLA2α)を特異的に阻害することで効果を発揮します。 この酵素は、膜リン脂質からアラキドン酸の加水分解を触媒し、プロスタグランジンやロイコトリエンなどの炎症誘発性メディエーターの生成につながります 。 cPLA2αを阻害することにより、this compoundはこれらのメディエーターのレベルを低下させ、強力な抗炎症効果を発揮します 。 関与する分子標的と経路には、脂質滴形成の抑制とプロスタグランジンE2分泌の阻害が含まれます .
生化学分析
Biochemical Properties
CAY10650 interacts with the enzyme cPLA2α, which specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This interaction plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a cPLA2α inhibitor. By inhibiting cPLA2α, this compound can suppress the formation of lipid droplets and the secretion of PGE2 . These effects can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cPLA2α and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular processes, particularly those related to inflammation and lipid metabolism .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway through its interaction with cPLA2α
準備方法
CAY10650の合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 インドール誘導体の形成とそれに続く官能基の修飾を含む一連の有機反応によって、化合物が合成されることは知られています 。 工業的な生産方法は、通常、高純度と効力を確保するために、多段階有機合成、精製、および特性評価を含みます .
化学反応の分析
CAY10650は、主にホスホリパーゼ酵素との相互作用に焦点を当て、さまざまな化学反応を起こします。 この化合物は、好中球における脂質滴の形成とプロスタグランジンE2(PGE2)の分泌を阻害することが知られています 。 これらの反応に使用される一般的な試薬と条件には、特定のpHレベルでのジメチルスルホキシド(DMSO)やリン酸緩衝生理食塩水(PBS)などの有機溶媒が含まれます 。 これらの反応から生成される主な生成物は、一般的に標的酵素の阻害された形態と炎症メディエーターの低減レベルです .
科学的研究の応用
Inflammation Studies
CAY10650 has been extensively utilized in research focused on inflammation, particularly in models of keratitis and other ocular conditions.
- Case Study : In a study involving Chinese hamsters infected with Acanthamoeba castellanii-laden contact lenses, treatment with this compound significantly reduced the severity of keratitis compared to control groups. Histopathological examinations revealed minimal inflammation and normal corneal epithelium in treated animals .
Study | Model | Dosage | Outcome |
---|---|---|---|
Keratitis Model | Chinese Hamsters | Topical application of 50 μg/5 μl | Reduced inflammation and keratitis severity |
Neuroprotection
Recent studies have highlighted the neuroprotective effects of this compound in models of intracerebral hemorrhage (ICH).
- Case Study : In a rat model of ICH, administration of this compound at a dosage of 10 mg/kg via intraperitoneal injection resulted in improved outcomes related to lipid droplet formation and inflammation . This suggests that this compound may serve as a therapeutic agent for conditions involving neuroinflammation.
Study | Model | Dosage | Outcome |
---|---|---|---|
Intracerebral Hemorrhage Model | Rats | 10 mg/kg daily | Reduced lipid droplet formation |
Cellular Mechanisms
This compound has been employed to elucidate cellular mechanisms involving phospholipase A2 activity.
- Case Study : In experiments assessing ferroptosis, this compound treatment led to a reduction in lipid reactive oxygen species (ROS) levels and cell death under mechanical confinement conditions, indicating its role in modulating cell death pathways .
Study | Model | Dosage | Outcome |
---|---|---|---|
Ferroptosis Induction | Cell Culture | Concentration not specified | Reduced lipid ROS and cell death |
Monocyte Chemotaxis
The role of this compound in monocyte chemotaxis has also been explored.
- Case Study : Research demonstrated that this compound did not affect monocyte migration towards specific chemotactic signals, indicating its selective inhibition properties . This finding is crucial for understanding immune responses and potential therapeutic applications.
Study | Model | Outcome |
---|---|---|
Monocyte Chemotaxis Study | Human Monocytes | No effect on migration towards hrANXA1 |
Summary Table of Applications
The following table summarizes the key applications and findings related to this compound:
Application Area | Model Type | Key Findings |
---|---|---|
Inflammation | Ocular (Keratitis) | Reduced severity and inflammation |
Neuroprotection | Intracerebral Hemorrhage (Rats) | Improved outcomes related to lipid metabolism |
Cellular Mechanisms | Ferroptosis (Cell Culture) | Reduced lipid ROS levels and cell death |
Immune Response | Monocyte Chemotaxis | No effect on migration towards specific signals |
類似化合物との比較
CAY10650は、12ナノモルのIC50値を持つcPLA2α阻害剤として、その高い効力においてユニークです 。 それに類似する化合物には、以下のようなものがあります。
AACOCF3: 別の強力なcPLA2α阻害剤ですが、構造的特性と効力のレベルが異なります.
FIPI: ハロペミドの誘導体であり、ホスホリパーゼD1とD2を阻害し、細胞の広がりや走化性に関する研究に使用されます.
This compoundは、cPLA2αの特異的な阻害と、局所的に適用された際の強力な抗炎症効果により際立っています .
生物活性
CAY10650 is a selective inhibitor of cytosolic phospholipase A2 (cPLA2α), a critical enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid, which is a precursor for various bioactive lipid mediators. This compound has been studied for its potential therapeutic applications in inflammatory diseases and other pathological conditions. Below is an overview of its biological activity, supported by case studies and research findings.
This compound exhibits potent inhibition of cPLA2α with an IC50 value of approximately 12 nM, indicating its high efficacy in blocking the enzyme's activity . By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandins and leukotrienes. This mechanism underlies its potential application in treating inflammatory conditions.
In Vitro Studies
In vitro experiments have demonstrated that this compound does not significantly affect monocyte chemotaxis towards human recombinant annexin A1 (hrANXA1), suggesting that its inhibitory effects are selective and context-dependent . For example, while other inhibitors like bromoenol lactone affected monocyte migration, this compound did not alter the chemotactic response to hrANXA1, indicating a specific role for iPLA2 rather than cPLA2 in this pathway.
In Vivo Studies
This compound has been utilized in various animal models to assess its biological effects:
- Zymosan-Induced Peritonitis : In studies involving zymosan-induced peritonitis, this compound was administered at a dose of 10 mg/kg. Results indicated a significant reduction in inflammatory mediator levels, demonstrating its anti-inflammatory properties .
- Intracerebral Hemorrhage (ICH) : In a model of ICH, administration of this compound resulted in decreased lipid droplet formation associated with inflammation. This suggests that this compound may mitigate secondary brain injury through its effects on lipid metabolism and inflammation .
Case Studies
Case studies have illustrated the efficacy of this compound in specific pathological contexts:
- Case Study 1 : In a murine model of polymicrobial sepsis, this compound was shown to improve survival rates and reduce systemic inflammation markers when administered post-surgery. The study highlighted its potential as a therapeutic agent in sepsis management .
- Case Study 2 : Another investigation focused on the effects of this compound on macrophage activation and CD8+ T cell responses in ApoC3TG mice. The results revealed enhanced antitumor activity mediated by macrophage activation when treated with this compound, suggesting its role in modulating immune responses .
Summary Table of Biological Activities
特性
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10650?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How does this compound affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?
A2: The research by [] demonstrates that this compound significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, this compound disrupts this signaling cascade and ultimately reduces ANP secretion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。